N-{4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE
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Overview
Description
N-{4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound that features a pyrazole ring, a phenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols .
Scientific Research Applications
N-{4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and furan-containing molecules. Examples include:
- 3,5-dimethyl-1H-pyrazole
- 2-nitro-4-methylphenol
- 2-furamide derivatives
Uniqueness
N-{4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C25H24N4O5 |
---|---|
Molecular Weight |
460.5g/mol |
IUPAC Name |
N-[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H24N4O5/c1-16-4-10-23(22(12-16)29(31)32)33-15-21-9-11-24(34-21)25(30)26-20-7-5-19(6-8-20)14-28-18(3)13-17(2)27-28/h4-13H,14-15H2,1-3H3,(H,26,30) |
InChI Key |
HKLDIXNNOUNNFV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)CN4C(=CC(=N4)C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)CN4C(=CC(=N4)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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